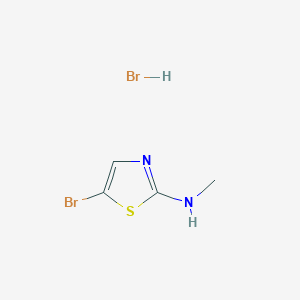

![molecular formula C17H15N3O3 B3011295 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide CAS No. 897616-54-5](/img/structure/B3011295.png)

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide, also known as MOPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MOPPA belongs to a class of compounds known as pyridopyrimidines, which have been shown to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds with structures related to N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide have been synthesized and evaluated for their biological activities. For instance, pyrimidine and pyrido[2,3-d]pyrimidine derivatives have shown significant anticancer activity both in vitro and in vivo (Su et al., 1986). These compounds were synthesized through complex multi-step reactions, highlighting the intricate chemistry involved in developing potential therapeutic agents.

Inhibition of Enzymes

Research has demonstrated that derivatives similar to the queried compound act as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making them valuable targets for anticancer drugs. Gangjee and colleagues (2008, 2009) have synthesized and tested several compounds, revealing their potential as dual inhibitors with strong inhibitory effects (Gangjee et al., 2008; Gangjee et al., 2009).

Potential Antitumor Agents

Further studies have explored the antitumor potential of pyrido[1,2-a]pyrimidin-4-one derivatives, identifying them as selective inhibitors of aldose reductase (ALR2) with significant antioxidant properties (La Motta et al., 2007). These findings suggest that such compounds could serve dual functions in therapeutic applications, combining enzyme inhibition with antioxidant activity.

Antimicrobial Activity

Compounds structurally related to this compound have also shown promise as novel antimicrobial agents. For instance, oxazolidinone analogs have demonstrated broad-spectrum antibacterial activities against clinically important pathogens, including resistant strains (Zurenko et al., 1996).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide are dihydrofolate reductase (DHFR) and various kinases , including tyrosine-protein kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival.

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This compound also acts as an inhibitor for the above-mentioned kinases .

Biochemical Pathways

The inhibition of DHFR and various kinases disrupts several biochemical pathways. The reduction in tetrahydrofolate levels affects the synthesis of pyrimidine and purine, which are essential for the synthesis of RNA and DNA . The inhibition of kinases disrupts various signaling pathways that regulate cell growth, proliferation, and survival .

Propiedades

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMQQFQFZCLREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)

![N-1,3-benzodioxol-5-yl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3011227.png)

![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)